Galactostatin Bisulfite

説明

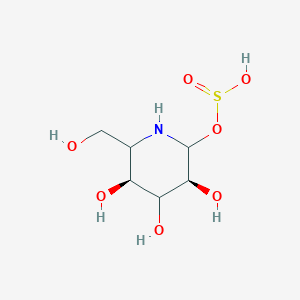

Structure

3D Structure

特性

IUPAC Name |

[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDHIKHLAMWHE-ZNUJPQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Galactostatin (B35436) Bisulfite is the bisulfite adduct of Galactostatin. google.comgoogle.com

| Property | Value |

| Molecular Formula | C6H13NO7S |

| Molecular Weight | 243.24 g/mol |

| CAS Number | 1196465-02-7 |

| Synonyms | Galactonojirimycin bisulfite, 5-Amino-5-deoxy-D-galactopyranose, 6-(Hydroxymethyl)-2,3,4,6-peperidinetetrol hydrogensulfite |

(Data sourced from multiple references) scbt.combiosynth.combiosynth.com

Mechanism of Action

Galactostatin (B35436) Bisulfite functions as an inhibitor of β-galactosidases. scbt.com Its mechanism of action is rooted in its structural resemblance to galactose, allowing it to bind to the active site of β-galactosidase enzymes. This binding prevents the enzyme from processing its natural substrates.

In the context of pharmacological chaperone therapy, Galactostatin Bisulfite has been shown to stabilize mutant forms of α-galactosidase A (GLA), the enzyme deficient in Fabry disease. rsc.orgnih.gov By binding to the unstable mutant enzyme in the neutral pH environment of the endoplasmic reticulum, it promotes proper folding and trafficking to the lysosome. nih.gov Once in the acidic environment of the lysosome, the chaperone can dissociate, leaving a more stable and functional enzyme capable of breaking down its substrate. acs.org

Enzymatic Inhibition Profile and Specificity

Inhibition of Alpha-Galactosidase (GLA)

Galactostatin (B35436) Bisulfite demonstrates a complex interaction with human alpha-galactosidase A (GLA), the enzyme deficient in Fabry disease. Its effect is concentration-dependent, acting as both a stabilizer and an inhibitor of the enzyme.

In vitro studies have confirmed that Galactostatin Bisulfite is an inhibitor of alpha-galactosidase A. tokushima-u.ac.jp Research on a mutant form of human GLA (M51I) expressed in COS-7 cells showed that while a 20 μM concentration of this compound could increase the enzyme's activity by approximately 2.5-fold, increasing the concentration to 100 μM resulted in a decrease in enzyme activity. rsc.org This demonstrates that at higher concentrations, the compound's inhibitory properties dominate its chaperone effects. rsc.org Further studies using surface plasmon resonance have also confirmed the binding activity of this compound to mutant GLA, supporting its role as an interacting ligand. researchgate.netnih.gov

Detailed kinetic analyses have been performed to understand the molecular interactions between imino sugars and recombinant human GLA. tokushima-u.ac.jp Through methods such as isothermal titration calorimetry and surface plasmon resonance, the thermodynamic and binding-kinetics parameters of these complexes can be determined. tokushima-u.ac.jp While specific kinetic constants for the this compound-GLA complex are not detailed in the available literature, comparative studies have shown that it binds to the enzyme less strongly than 1-deoxygalactonojirimycin (DGJ), another potent inhibitor and chaperone for GLA. tokushima-u.ac.jp

Inhibitory Activity in in vitro Systems

Inhibition of Beta-Galactosidases

Galactostatin and its derivatives are potent inhibitors of various β-galactosidases, displaying strong affinity and specific inhibition kinetics.

The parent compound, Galactostatin, and its derivatives are powerful competitive inhibitors of β-galactosidase sourced from Penicillium multicolor. researchgate.netvdoc.pub

Galactostatin and 1-deoxygalactostatin have been identified as fully competitive inhibitors with significant affinity for Penicillium multicolor β-galactosidase. researchgate.net At a pH of 6.0, using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate, Galactostatin exhibited a Ki value of 4.0 x 10⁻⁹ M. researchgate.netvdoc.pub The derivative 1-deoxygalactostatin was also a potent competitive inhibitor, with a Ki value of 3.3 x 10⁻⁸ M under the same conditions. researchgate.netvdoc.pub

Inhibition of Penicillium multicolor β-Galactosidase

| Inhibitor | Ki Value (M) | Type of Inhibition |

|---|---|---|

| Galactostatin | 4.0 x 10⁻⁹ | Competitive |

This compound has been shown to effectively inhibit β-galactosidases from cyanobacterial sources. researchgate.net A study on two β-galactosidases from the terrestrial cyanobacterium Nostoc flagelliforme, Nf-LacZ and WspA1, demonstrated clear inhibitory activity. researchgate.net The half-maximal inhibitory concentration (IC50) was determined for both enzymes, revealing potent inhibition by this compound. The IC50 value for the inhibition of Nf-LacZ was 0.59 µM, while the IC50 for WspA1 was 1.18 µM. researchgate.netresearchgate.net

Inhibition of Nostoc flagelliforme β-Galactosidases by this compound

| Enzyme | IC50 Value (µM) |

|---|---|

| Nf-LacZ | 0.59 |

Inhibition of Cyanobacterial Beta-Galactosidases (e.g., Nf-LacZ and WspA1 from Nostoc flagelliforme)

Half-maximal Inhibitory Concentration (IC50) Determination

This compound has been identified as a potent inhibitor of β-galactosidases from various sources. The half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's efficacy, has been determined for this compound against several β-galactosidase enzymes.

Notably, its inhibitory activity has been characterized against two β-galactosidases, Nf-LacZ and WspA1, isolated from the terrestrial cyanobacterium Nostoc flagelliforme. For Nf-LacZ, the IC50 value was determined to be 0.59 µM. core.ac.ukresearchgate.netresearchgate.netdntb.gov.uanih.gov The enzyme WspA1 exhibited a slightly higher IC50 value of 1.18 µM, indicating a comparatively lower, yet still significant, susceptibility to inhibition by this compound. core.ac.ukresearchgate.netresearchgate.netdntb.gov.uanih.gov These findings highlight the compound's potent inhibitory action on these microbial enzymes. researchgate.net

Table 1: IC50 Values of this compound Against Various β-Galactosidases

| Enzyme | Source Organism | IC50 (µM) |

|---|---|---|

| Nf-LacZ | Nostoc flagelliforme | 0.59 core.ac.ukresearchgate.netresearchgate.netdntb.gov.uanih.gov |

| WspA1 | Nostoc flagelliforme | 1.18 core.ac.ukresearchgate.netresearchgate.netdntb.gov.uanih.gov |

Breadth of Glycosidase Inhibitory Activity

Galactostatin and its derivatives are recognized for their inhibitory effects on a range of D-galactosidases. tandfonline.com The strong inhibition observed across multiple D-galactosidases suggests that galactostatin acts as a substrate analogue for these enzymes. tandfonline.com While primarily known as a β-galactosidase inhibitor, the broader context of its activity extends to the family of glycosidases. scbt.com

Research has also explored the utility of this compound in the context of lysosomal storage disorders. For instance, it has been investigated for its effects on mutant α-Galactosidase A (α-Gal A), the enzyme deficient in Fabry disease. In studies using COS-7 cells expressing a mutant form of human α-Gal A, this compound demonstrated a dual role. At a concentration of 20 μM, it was shown to increase the enzyme's activity. However, at a higher concentration of 100 μM, the inhibitory properties became more prominent, leading to a decrease in enzyme activity. This illustrates that this compound can function as both a pharmacological chaperone and an inhibitor, depending on its concentration. rsc.org

Synthesis and Production

Galactostatin (B35436) was originally isolated as its bisulfite adduct from the fermentation broth of Streptomyces lydicus PA-5726. google.comgoogle.com The production of galactostatin by this microorganism can be influenced by the composition of the culture medium; for example, the absence of lactose (B1674315) in the medium favors the production of galactostatin. google.comgoogle.com Chemical synthesis routes have also been developed, often as part of the synthesis of related imino sugars like migalastat (B1676587), where the conversion of the galactostatin bisulfite adduct is a key step. google.com

Molecular Interaction Studies

Thermodynamic Parameters of Enzyme Binding

The interaction between Galactostatin (B35436) Bisulfite (GBS) and its target enzymes has been characterized through thermodynamic analysis, providing insights into the forces driving complex formation. Studies involving isothermal titration calorimetry have been employed to determine the thermodynamic parameters of the binding between imino sugars, such as GBS, and recombinant human α-galactosidase (GLA). researchgate.nettokushima-u.ac.jpalljournals.cn

The binding of Galactostatin Bisulfite to α-galactosidase is predominantly an enthalpy-driven process. researchgate.nettokushima-u.ac.jpalljournals.cn This indicates that the formation of favorable interactions, such as hydrogen bonds and van der Waals forces between the inhibitor and the enzyme's active site, releases energy in the form of heat, which is the primary contributor to the binding affinity. nih.gov The negative enthalpy change (ΔH) signifies that the binding event is an exothermic reaction. researchgate.nettokushima-u.ac.jpalljournals.cn In comparative studies with another imino sugar, 1-deoxygalactonojirimycin (DGJ), it was found that the binding of DGJ to the enzyme is also enthalpy-driven. researchgate.nettokushima-u.ac.jp

Table 1: Comparative Thermodynamic Profile of Enzyme Binding

| Compound | Primary Driving Force | Secondary Contributing Factor | Analytical Method |

| This compound (GBS) | Enthalpy (ΔH < 0) researchgate.nettokushima-u.ac.jp | Potential Entropy (ΔS) involvement researchgate.nettokushima-u.ac.jpalljournals.cn | Isothermal Titration Calorimetry researchgate.nettokushima-u.ac.jp |

| 1-Deoxygalactonojirimycin (DGJ) | Enthalpy (ΔH < 0) researchgate.nettokushima-u.ac.jp | Not specified as significant | Isothermal Titration Calorimetry researchgate.nettokushima-u.ac.jp |

Enthalpy-Driven Interactions

Binding Kinetics and Complex Formation

The kinetics of the interaction between this compound and α-galactosidase have been investigated using surface plasmon resonance (SPR) biosensor assays. researchgate.nettokushima-u.ac.jpalljournals.cn These studies provide data on the rates of association (on-rate) and dissociation (off-rate) of the inhibitor-enzyme complex, which are crucial for understanding the stability and lifetime of the bound state.

Research has determined the binding-kinetics parameters for the formation of the complex between GBS and recombinant human GLA. researchgate.nettokushima-u.ac.jp Comparative analyses have shown that other imino sugars, like 1-deoxygalactonojirimycin (DGJ), bind more strongly to the enzyme than GBS. researchgate.nettokushima-u.ac.jpresearchgate.net The stability of the enzyme-inhibitor complex is a key factor in its efficacy, and kinetic studies offer a dynamic perspective on this interaction. researchgate.net

Structural Insights into Active Site Interactions (in silico analysis)

In silico structural analysis has provided a detailed view of how this compound interacts with the active site of α-galactosidase at a molecular level. tokushima-u.ac.jpresearchgate.netresearchgate.net These computational models are essential for rationalizing the observed binding affinity and for guiding the design of more potent inhibitors.

A critical feature of the binding of this compound is the formation of hydrogen bonds with residues within the enzyme's active site, including the catalytic residues. tokushima-u.ac.jpalljournals.cnresearchgate.netalljournals.cn These hydrogen bonds are fundamental to the stability of the enzyme-inhibitor complex. url.edu While specific residues interacting with GBS are detailed in dedicated structural studies, the general mechanism involves interactions with key amino acids responsible for catalysis. For instance, in human β-galactosidase, catalytic residues such as Glu-268 (nucleophile) and Glu-188 (acid/base catalyst) are crucial for substrate binding and hydrolysis, and inhibitors often form hydrogen bonds with these or surrounding residues. nih.gov The network of hydrogen bonds anchors the inhibitor in the active site, preventing the natural substrate from binding and being processed. researchgate.netnih.gov

Table 2: Summary of Active Site Interactions for this compound

| Interaction Type | Description | Key Structural Feature | Reference |

| Pocket Fitting | The molecule effectively occupies the active site pocket. | Side chain is oriented towards the entrance of the active site. | tokushima-u.ac.jpalljournals.cnresearchgate.net |

| Hydrogen Bonding | Forms a network of hydrogen bonds with active site residues. | Interacts with catalytic residues, crucial for inhibition. | tokushima-u.ac.jpresearchgate.netalljournals.cnnih.gov |

Active Site Pocket Fitting

Advanced Methodologies for Characterizing Molecular Interactions

The study of how this compound interacts with its biological targets, primarily glycosidases, is crucial for understanding its mechanism of action as an inhibitor. Advanced biophysical and chemical proteomics techniques provide detailed insights into the thermodynamics, kinetics, and specificity of these interactions. Methodologies such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Activity-Based Proteomics Approaches (ABPP) have been instrumental in characterizing the binding events at a molecular level. igakuken.or.jp

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur during a binding interaction between two molecules in solution. malvernpanalytical.com By directly measuring the heat released or absorbed, ITC can determine the key thermodynamic parameters of the binding event in a single experiment. byu.edu This method is particularly valuable for studying enzyme-inhibitor interactions, as it provides a complete thermodynamic profile of the interaction without the need for labeling or immobilization. malvernpanalytical.com

In a typical ITC experiment to study this compound, the inhibitor (the "ligand") is placed in the ITC syringe and titrated into a solution containing the target enzyme (the "macromolecule"), such as a β-galactosidase, in the sample cell. malvernpanalytical.com Each injection of the inhibitor results in a small heat change until the enzyme becomes saturated. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generating a binding isotherm. malvernpanalytical.com Analysis of this isotherm yields the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.com While specific ITC studies detailing the thermodynamic parameters for this compound are mentioned in the literature, the detailed numerical data is often part of broader research contexts. igakuken.or.jpresearchgate.net The technique is essential for understanding the driving forces behind the inhibitor's binding to its target enzyme. byu.edu

Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Symbol | Description | Significance for this compound Studies |

| Binding Affinity (Dissociation Constant) | K_D | The concentration of ligand at which half of the macromolecule binding sites are occupied at equilibrium. A lower K_D indicates a stronger binding affinity. | Quantifies the potency of this compound as an enzyme inhibitor. |

| Enthalpy of Binding | ΔH | The measure of the heat released or absorbed upon binding. It reflects the changes in hydrogen bonds and van der Waals interactions. | Indicates the nature of the forces driving the binding interaction with the target glycosidase. |

| Entropy of Binding | ΔS | The measure of the change in disorder of the system upon binding. It is largely influenced by hydrophobic interactions and conformational changes. | Provides insight into the role of solvent reorganization and structural flexibility in the binding process. |

| Stoichiometry of Binding | n | The molar ratio of the ligand to the macromolecule in the formed complex. | Determines the number of this compound molecules that bind to a single enzyme molecule. |

This table describes the general parameters obtained from an ITC experiment and their relevance to studying enzyme-inhibitor interactions.

Surface Plasmon Resonance (SPR) Biosensor Assays

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. mosbri.eu It measures changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. mosbri.eu The binding of the other molecule (the analyte), which is flowed over the surface, causes a change in the refractive index that is proportional to the mass accumulating on the surface. mosbri.eu This allows for the precise determination of the association (on-rate) and dissociation (off-rate) kinetics of the interaction. mosbri.eu

SPR biosensor assays have been effectively used to study the binding of imino sugars, including this compound, to their target enzymes. igakuken.or.jpnih.gov For instance, research on a mutant α-galactosidase A (GLA), an enzyme implicated in Fabry disease, utilized SPR to investigate the binding of this compound. nih.gov The results from these assays confirmed that this compound retained its ability to bind to the mutant enzyme under both neutral and acidic pH conditions. nih.gov This finding is significant as it suggests the inhibitor can remain effective in different cellular environments, such as the neutral pH of the endoplasmic reticulum and the acidic environment of the lysosome. nih.gov

Table 2: Kinetic Parameters and Findings from Surface Plasmon Resonance (SPR)

| Parameter / Finding | Symbol / Description | Significance for this compound Studies |

| Association Rate Constant | k_a (or k_on) | Measures the rate at which the inhibitor binds to the target enzyme. |

| Dissociation Rate Constant | k_d (or k_off) | Measures the rate at which the inhibitor-enzyme complex dissociates. |

| Equilibrium Dissociation Constant | K_D (k_d/k_a) | The ratio of the off-rate to the on-rate, representing the binding affinity at equilibrium. |

| Binding Confirmation | Confirmed binding to mutant α-galactosidase A at neutral and acidic pH. nih.gov | Demonstrates that the inhibitory action of this compound is not restricted by pH, supporting its potential as a pharmacological chaperone. nih.gov |

This table outlines the typical parameters measured by SPR and specific research findings for this compound.

Activity-Based Proteomics Approaches

Activity-Based Proteomics, often referred to as Activity-Based Protein Profiling (ABPP), is a powerful chemical proteomics strategy used to study the functional state of enzymes within complex biological samples. creative-biolabs.comnih.gov ABPP utilizes active-site-directed chemical probes that covalently bind to the active form of an enzyme, allowing for its detection and quantification. creative-biolabs.comscispace.com This technique is particularly useful for inhibitor discovery and characterization, as it can profile the selectivity of an inhibitor across an entire enzyme family in a native biological context. nih.gov

This compound has been used as a tool within the framework of ABPP to validate new methodologies. scispace.com In one study, a method called "convolution ABPP" was developed to detect the presence of inhibitors in complex proteomes. nih.gov As a proof-of-concept, this compound, a known β-galactosidase inhibitor, was added to a proteome. scispace.com This proteome was then mixed with an identical proteome lacking the inhibitor and labeled with a broad-spectrum glycosidase probe. The reduced labeling of a specific β-galactosidase in the mixed sample confirmed the presence and inhibitory activity of this compound, thereby validating the convolution ABPP method for inhibitor discovery. nih.govscispace.com

Table 3: Application of this compound in a Convolution ABPP Experiment

| Sample | Composition | Labeling Protocol | Expected Result | Interpretation |

| Proteome A | Apoplastic fluid from N. benthamiana | Labeled with 2 µM JJB70 probe | Strong fluorescent signal for β-galactosidase | Baseline activity of β-galactosidase in the proteome. |

| Proteome B | Apoplastic fluid + 10 µM this compound | Labeled with 2 µM JJB70 probe | Weak or no signal for β-galactosidase | This compound inhibits β-galactosidase, preventing probe labeling. |

| Proteome D (Mix-and-Label) | Equal volumes of Proteome A and Proteome B mixed together, then labeled with probe. | Labeled with 2 µM JJB70 probe | Reduced signal for β-galactosidase compared to Proteome A. | The excess inhibitor in Proteome B also inhibits the enzymes from Proteome A, demonstrating the presence of an inhibitor. |

This table is based on the proof-of-concept experiment described in the literature for convolution ABPP, demonstrating the utility of this compound as a known inhibitor. scispace.com

Derivatives and Analogues of Galactostatin and Galactostatin Bisulfite

Synthesis and Biochemical Evaluation of Galactostatin-Lactam

The oxidation of galactostatin (B35436) yields 5-amino-5-deoxygalactonic-δ-lactam, also known as galactostatin-lactam. jst.go.jp This derivative is formed by the oxidation of the parent compound, which transforms the piperidine (B6355638) ring into a lactam structure. jst.go.jp The synthesis of this and other carbohydrate-derived lactams has been a subject of interest due to their potential as glycosidase inhibitors. googleapis.com

The biochemical evaluation of galactostatin-lactam has been performed to understand the importance of the basic nitrogen atom for its inhibitory activity. unifi.it Research has shown that galactostatin-lactam is an inhibitor of β-galactosidase. jst.go.jpgoogleapis.com The inhibitory properties of such lactam derivatives are often assessed against a range of commercial glycosidases to determine their specificity and potency. unifi.it

Table 1: Galactostatin-Lactam Overview

| Property | Description |

|---|---|

| Systematic Name | 5-amino-5-deoxygalactonic-δ-lactam |

| Synthesis | Prepared by the oxidation of galactostatin. jst.go.jp |

| Biochemical Target | β-galactosidase. jst.go.jp |

Synthesis and Biochemical Evaluation of 1-Deoxygalactostatin

1-Deoxygalactostatin, also known as 1,5-dideoxy-1,5-imino-D-galactitol, is a derivative of galactostatin where the anomeric hydroxyl group is replaced by a hydrogen atom. jst.go.jpmdpi.com This modification significantly impacts its chemical properties and biological activity.

Multiple synthetic routes to 1-deoxygalactostatin have been developed, often starting from readily available carbohydrates like D-galactose or utilizing chiral building blocks such as L-quebrachitol. researchgate.netrsc.org Other approaches include enzymatic synthesis and methods starting from non-carbohydrate precursors. harvard.eduirbbarcelona.org A general synthesis strategy involves the epoxidation of a tri-O-acetyl-6-deoxyhex-5-enopyranosyl azide (B81097) followed by several reaction steps. nih.gov

Biochemically, 1-deoxygalactostatin is recognized as a potent inhibitor of α-D-galactosidase. mdpi.comrsc.org Its structure allows it to act as a pharmacological chaperone for mutant α-galactosidases, which is a therapeutic approach for certain genetic diseases. researchgate.net The absence of the anomeric hydroxyl group makes it a more stable compound compared to galactostatin under physiological conditions.

Table 2: 1-Deoxygalactostatin Synthesis Approaches

| Starting Material/Method | Key Features | Reference(s) |

|---|---|---|

| D-Galactose | A short and efficient synthetic route. | researchgate.net |

| L-Quebrachitol | Stereoselective conversion utilizing a naturally occurring cyclitol. | rsc.org |

| Enzymatic Synthesis | Utilizes fuculose 1-phosphate aldolase. | harvard.edu |

| (E)-2,4-pentadienol | A concise enantioselective preparation using Sharpless asymmetric epoxidation. | irbbarcelona.org |

Research on Modified Imino Sugar Frameworks

Iminosugars, characterized by a nitrogen atom replacing the ring oxygen of a sugar, are a significant class of compounds with a wide range of biological activities, particularly as glycosidase inhibitors. researchgate.netmdpi.com The structural modification of these frameworks is a key area of research to develop more potent and selective inhibitors. researchgate.net

Modifications can include the introduction of different functional groups, the creation of fused ring systems, and the synthesis of C-glycoside analogues. mdpi.comsioc-journal.cn For instance, the introduction of an N-alkyl chain on iminosugars has been shown to increase their inhibitory potency against certain glucosidases. mdpi.com Similarly, the synthesis of benzimidazole-fused tricyclic iminosugars has led to the discovery of potent β-glucosidase inhibitors. sioc-journal.cn

The development of chemoenzymatic and biocatalytic cascades offers efficient and environmentally friendly routes to synthesize a variety of iminosugar scaffolds. nih.gov These methods often avoid the need for multiple protection and deprotection steps, which is a common challenge in traditional chemical synthesis. nih.gov Research in this area continues to expand the library of available iminosugar analogues for biological evaluation. researchgate.netiminohoney.com.au

Table 3: Examples of Modified Iminosugar Frameworks and their Significance

| Modification Type | Example | Significance | Reference(s) |

|---|---|---|---|

| N-Alkylation | N-butyl-deoxynojirimycin (N-butyl-DNJ) | Increased inhibitory potency, used in substrate reduction therapy. | researchgate.netmdpi.com |

| Fused Tricyclic Systems | Benzimidazole-fused iminosugars | Potent and selective β-glucosidase inhibitors. | sioc-journal.cn |

| Conformational Locking | Bicyclic derivatives of DNJ and DMJ | Modifies the glycosidase inhibition profile of the parent iminosugar. | rsc.org |

Academic and Research Applications of Galactostatin Bisulfite

Tool for Studying Glycosidase Mechanisms

Galactostatin (B35436) bisulfite is a potent inhibitor of β-galactosidase and serves as a crucial tool for elucidating the mechanisms of these enzymes. scbt.comtandfonline.comoup.com Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. nih.gov Understanding their precise mechanism of action is fundamental to many areas of biology and medicine.

Researchers utilize inhibitors like galactostatin bisulfite to probe the active site of β-galactosidases. nih.govnih.gov By studying how the inhibitor binds to the enzyme, scientists can infer the shape and chemical environment of the active site, as well as the conformational changes the enzyme undergoes during catalysis. nih.govnih.gov The interaction between this compound and the enzyme can be monitored using techniques such as X-ray crystallography and kinetic studies, providing detailed insights into the enzyme's structure-function relationship. nih.gov This knowledge is not only critical for basic science but also for the design of more specific and effective enzyme inhibitors for therapeutic purposes. nih.gov

Research into Enzyme Enhancement Therapies

Enzyme enhancement therapy (EET) is an emerging therapeutic strategy for lysosomal storage diseases (LSDs), a group of genetic disorders caused by deficiencies in specific lysosomal enzymes. nih.govnih.gov Many LSDs are the result of missense mutations that lead to misfolded, unstable enzymes that are prematurely degraded, even though they might retain some catalytic activity. nih.gov EET aims to use small molecules, known as pharmacological chaperones, to stabilize these mutant enzymes, facilitate their correct folding, and promote their transport to the lysosome where they can function. nih.govnih.gov

This compound has been investigated as a potential pharmacological chaperone for diseases like GM1-gangliosidosis and Fabry disease, which are caused by deficient β-galactosidase and α-galactosidase A activity, respectively. researchgate.netrsc.org Studies have shown that this compound can increase the residual activity of mutant β-galactosidase in cultured cells from patients. researchgate.net For instance, in studies on Fabry disease fibroblasts, this compound was found to increase the enzymatic activity of mutant α-galactosidase A. researchgate.netresearchgate.net It is believed that by binding to the mutant enzyme in the endoplasmic reticulum, the inhibitor helps it to fold correctly and avoid degradation, thereby increasing the amount of functional enzyme that reaches the lysosome. nih.gov

Contribution to Pharmacological Chaperone Development Principles

The study of this compound has significantly contributed to the foundational principles of pharmacological chaperone (PC) therapy. stxbp1disorders.org The core concept of PC therapy is the use of small molecule inhibitors to act as folding templates for mutant enzymes. nih.gov These chaperones bind to the misfolded enzyme in the endoplasmic reticulum, stabilizing its conformation and allowing it to pass the cell's quality control system and be transported to the lysosome. nih.gov

Research with this compound and other iminosugars has helped to establish key principles for the development of effective pharmacological chaperones. nih.govresearchgate.netrsc.orgresearchgate.net One critical aspect is the competitive nature of the inhibitor. nih.gov The chaperone must bind with sufficient affinity to stabilize the enzyme in the neutral pH environment of the endoplasmic reticulum but dissociate at the acidic pH of the lysosome to allow the enzyme to interact with its substrate. researchgate.netnih.gov Studies comparing the binding kinetics and thermodynamic parameters of different chaperones, including this compound, have provided valuable data for optimizing these properties. researchgate.net For example, research on Fabry disease has shown that while 1-deoxygalactonojirimycin (DGJ) binds more strongly to α-galactosidase A than this compound, both can act as effective chaperones. rsc.orgresearchgate.net This highlights the delicate balance required between binding affinity and dissociation for optimal chaperone activity.

Applications in Glyco-Enzyme Engineering

Glyco-enzyme engineering is a field focused on modifying glycosidases and glycosyltransferases to alter their substrate specificity, improve their stability, or change their catalytic mechanism for various biotechnological applications. nih.gov Inhibitors like this compound are valuable tools in this field. They can be used to select for or screen for desired enzymatic properties in engineered enzyme libraries.

For example, in a directed evolution experiment aiming to create a β-galactosidase with altered substrate specificity, this compound could be used in a counter-selection step. By including the inhibitor in the growth medium, researchers can eliminate variants that retain high affinity for the original substrate, thereby enriching the population for enzymes with the desired new specificity. Furthermore, understanding the binding mode of inhibitors like this compound can guide the rational design of mutations in the enzyme's active site to achieve specific engineering goals. nih.govnih.gov

Use in in vitro Screening Assays and Cellular Models

This compound is widely used as a standard inhibitor in in vitro screening assays to identify new and more potent or specific β-galactosidase inhibitors. tandfonline.comnih.gov In these assays, a library of compounds is tested for its ability to inhibit β-galactosidase activity, and this compound serves as a positive control. nih.gov Its well-characterized inhibitory properties, including its IC50 value (the concentration required to inhibit 50% of the enzyme's activity), provide a benchmark against which new compounds can be compared. nih.govresearchgate.net

In cellular models of lysosomal storage diseases, such as fibroblasts cultured from patients with GM1-gangliosidosis or Fabry disease, this compound is used to validate the disease phenotype and to test the efficacy of potential therapeutic agents. researchgate.netrsc.org For instance, researchers can use this compound to further inhibit the already deficient enzyme activity in these cells, exacerbating the disease phenotype and providing a more robust system for testing the rescue effects of pharmacological chaperones or other therapeutic strategies. nih.govresearchgate.netresearchgate.netresearchgate.netchemicalbook.com These cellular models are essential for preclinical research, allowing for the screening and characterization of new drug candidates before they are tested in animal models. rsc.org

| Research Application | Description | Key Findings/Uses |

| Glycosidase Mechanism Studies | Used as a probe to understand the structure and function of the β-galactosidase active site. | Elucidates the catalytic mechanism and guides the design of specific inhibitors. nih.govnih.gov |

| Enzyme Enhancement Therapy Research | Investigated as a pharmacological chaperone to rescue misfolded mutant enzymes in lysosomal storage diseases. | Shown to increase residual enzyme activity in cellular models of GM1-gangliosidosis and Fabry disease. researchgate.netrsc.org |

| Pharmacological Chaperone Principles | Contributed to understanding the requirements for effective pharmacological chaperones, such as optimal binding affinity and pH-dependent dissociation. | Comparative studies with other iminosugars have helped define the principles for chaperone design. researchgate.netresearchgate.net |

| Glyco-Enzyme Engineering | Employed as a selection tool in directed evolution experiments to engineer enzymes with altered specificities. | Guides the rational design of mutations to create enzymes with novel properties. nih.govnih.gov |

| In Vitro and Cellular Assays | Used as a standard inhibitor in screening assays and to validate cellular models of disease. | Provides a benchmark for new inhibitors and helps to characterize the cellular effects of potential therapies. tandfonline.comrsc.orgnih.gov |

Future Research Directions

Elucidation of Novel Binding Sites and Mechanisms Beyond the Active Site

Future investigations could focus on identifying potential allosteric binding sites for Galactostatin (B35436) Bisulfite on β-galactosidase. While its primary mechanism involves competitive inhibition at the active site, exploring interactions with other regions of the enzyme could unveil novel regulatory mechanisms. Techniques like X-ray crystallography and cryo-electron microscopy could be instrumental in revealing these alternative binding modes.

Rational Design of Enhanced Galactostatin Bisulfite Analogues

The structure of this compound provides a scaffold for the rational design of new analogues with improved properties. Computational chemistry and structure-activity relationship (SAR) studies can guide the synthesis of derivatives with enhanced potency, greater selectivity for specific β-galactosidase isoforms, or improved pharmacokinetic profiles. The goal is to develop next-generation inhibitors with superior therapeutic potential.

Exploration of Broader Enzymatic Targets

While this compound is a known β-galactosidase inhibitor, its activity against other glycosidases or related enzymes is not fully explored. tandfonline.comresearchgate.net High-throughput screening of this compound against a diverse panel of enzymes could identify new molecular targets. This would not only broaden its potential applications but also contribute to a deeper understanding of enzyme-inhibitor interactions.

Advanced Computational Modeling for Predictive Studies

Advanced computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide deeper insights into the binding dynamics and mechanism of inhibition. These predictive models can simulate the interaction between this compound and its target enzymes with high accuracy, guiding the design of more effective inhibitors and reducing the reliance on empirical screening.

Q & A

Basic Research Questions

Q. How should Galactostatin Bisulfite stock solutions be prepared and stored to ensure stability in ABPP experiments?

- Methodological Answer: Dissolve 1 mg of this compound in 411 µL of DMSO to prepare a 10 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound. DMSO’s hygroscopic nature necessitates airtight storage to prevent moisture absorption, which may alter concentration or induce precipitation. Pre-chilled DMSO is recommended to minimize thermal degradation during dissolution .

Q. What buffer conditions optimize enzyme labeling efficiency when using this compound in ABPP workflows?

- Methodological Answer: Use 500 mM MES buffer (pH 5.0) during labeling to maintain enzyme activity and compound reactivity. The acidic pH stabilizes sulfite groups in this compound, enhancing its interaction with target glycosidases. Validate pH compatibility with your enzyme of interest via pilot assays, as deviations may reduce labeling efficiency. Post-labeling, terminate reactions with SDS sample buffer (4X) containing β-mercaptoethanol to denature proteins and preserve activity profiles .

Q. How can researchers design control experiments to confirm the specificity of this compound in ABPP studies?

- Methodological Answer: Include negative controls with:

- Competitive inhibitors: Co-incubate with excess galactose analogs to block this compound binding.

- Inactive mutants: Use CRISPR/Cas9-edited cell lines lacking target glycosidases.

- Pre-quenched probes: Pre-treat samples with excess inhibitor before adding this compound to assess non-specific labeling.

Analyze results via SDS-PAGE or mass spectrometry to confirm target-selective labeling .

Advanced Research Questions

Q. How can discrepancies in enzyme inhibition profiles across proteomic datasets be resolved when using this compound?

- Methodological Answer: Contradictions may arise from differences in:

- Proteome complexity: Use fractionation (e.g., ion-exchange chromatography) to reduce sample heterogeneity.

- Cofactor requirements: Validate assay conditions (e.g., Ca²⁺/Mg²⁺ levels) that influence enzyme activity.

- Orthogonal validation: Apply fluorogenic substrates or thermal shift assays to corroborate ABPP findings.

Cross-reference results with transcriptomic data to identify expression-level confounders .

Q. What analytical frameworks are recommended for quantifying competitive inhibition kinetics with this compound?

- Methodological Answer: Fit dose-response data to the Cheng-Prusoff equation to calculate IC₅₀ values. For time-dependent inhibition, perform pre-incubation experiments and analyze using the Morrison tight-binding model. Use tools like GraphPad Prism for nonlinear regression, ensuring parameters (e.g., Kᵢ, kᵢₙₐcₜ) are reported with 95% confidence intervals. Validate models via residual analysis and Akaike’s information criterion (AIC) .

Q. How can ABPP data from this compound experiments be integrated with multi-omics datasets for pathway analysis?

- Methodological Answer: Combine ABPP results with RNA-seq or metabolomic data using bioinformatics pipelines:

- Enrichment analysis: Tools like DAVID or Metascape identify pathways enriched with inhibited glycosidases.

- Network modeling: Construct protein-protein interaction networks (e.g., via STRING) to map crosstalk between enzymatic targets and transcriptional regulators.

- Machine learning: Apply random forest or PCA to cluster omics profiles and prioritize high-impact targets.

Document workflows in reproducible formats (e.g., Jupyter notebooks) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。